molecular formula C33H36ClN3O3S B11830294 Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester

Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester

Cat. No.: B11830294
M. Wt: 590.2 g/mol
InChI Key: GRRGDCGKEBHNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure that combines elements of benzo[b]thienyl, pyridinyl, and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester involves multiple steps. One common method includes the reaction of trans-4-aminomethylcyclohexylamine with 3-chlorobenzo[b]thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 3-(4-pyridinyl)benzyl chloride to yield the final product. The reaction conditions typically involve the use of organic solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[trans-4-(2-hydroxyethyl)cyclohexyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, n-[trans-4-(aminomethyl)cyclohexyl]-, 1,1-dimethylethyl ester oxalic acid

Uniqueness

Compared to similar compounds, Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzo[b]thienyl and pyridinyl groups enhances its potential for diverse applications in research and industry.

Biological Activity

Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-N-methyl-, 1,1-dimethylethyl ester is a complex organic compound characterized by its intricate structure and potential biological activities. With a molecular formula of C32H34ClN3O3S and a molecular weight of 576.1 g/mol, this compound belongs to the class of carbamates, which are known for their diverse biological applications.

Chemical Structure and Properties

The compound features several unique structural components:

  • Cyclohexyl Group : Contributes to the compound's steric properties.
  • Chlorobenzo[b]thien Moiety : Imparts specific electronic characteristics that may enhance biological activity.
  • Pyridinyl Phenyl Group : Increases solubility and potentially interacts with various biological targets.

The following table summarizes key properties of the compound:

PropertyValue
Molecular FormulaC32H34ClN3O3S
Molecular Weight576.1 g/mol
IUPAC Nametert-butyl N-[4-[(3-chloro-1-benzothiophene-2-carbonyl)-[(3-pyridin-4-ylphenyl)methyl]amino]cyclohexyl]carbamate
Purity≥ 95%

The biological activity of carbamic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific interactions of this compound have not been extensively documented; however, its structural analogs have shown promising results in pharmacological studies.

Potential Biological Activities :

  • Analgesic Properties : Similar compounds have been evaluated for pain relief mechanisms, suggesting that this compound may exhibit analgesic effects through modulation of neurotransmitter systems.
  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving nucleophilic substitutions and hydrolysis. Detailed synthetic routes are essential for producing this compound in a laboratory setting.

Properties

Molecular Formula

C33H36ClN3O3S

Molecular Weight

590.2 g/mol

IUPAC Name

tert-butyl N-[4-[(3-chloro-1-benzothiophene-2-carbonyl)-[(3-pyridin-4-ylphenyl)methyl]amino]cyclohexyl]-N-methylcarbamate

InChI

InChI=1S/C33H36ClN3O3S/c1-33(2,3)40-32(39)36(4)25-12-14-26(15-13-25)37(31(38)30-29(34)27-10-5-6-11-28(27)41-30)21-22-8-7-9-24(20-22)23-16-18-35-19-17-23/h5-11,16-20,25-26H,12-15,21H2,1-4H3

InChI Key

GRRGDCGKEBHNRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.